molecular formula C14H10FN3O2 B1647396 2-[(3-Fluorophenyl)methyl]-5-nitroindazole

2-[(3-Fluorophenyl)methyl]-5-nitroindazole

Cat. No. B1647396
M. Wt: 271.25 g/mol
InChI Key: VKTLNNHESRZDEY-UHFFFAOYSA-N
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Patent
US08207172B2

Procedure details

5-nitroindazole (15 g, 92 mmol, 1 eq), 3-fluorobenzylbromide (14.7 mL, 119.5 mmol, 1.3 eq) and potassium carbonate 25.4 g (184 mmol, 2 equiv) were suspended in 150 mL acetonitrile. The reaction mixture was stirred at 70° C. for 12 h, and then allowed to cool to rt. The resultant solid was filtered and washed with CH2Cl2, and the filtrate concentrated in vacuo. The crude mixture of regioisomeric products was purified by column chromatography (5:1 to 4:1 Hex/EtOAc), yielding 5-nitro-1-N-(3-fluorobenzyl)indazole (7.9 g, 32%) and 5-nitro-2-N-(3-fluorobenzyl)indazole (9.2 g, 37%) as yellow solids.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
25.4 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[CH:7]2)([O-:3])=[O:2].[F:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH2:17]Br.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:17][C:16]1[CH:19]=[CH:20][CH:21]=[C:14]([F:13])[CH:15]=1)[N:8]=[CH:7]2)([O-:3])=[O:2].[N+:1]([C:4]1[CH:12]=[CH:11][C:10]2[C:6](=[CH:7][N:8]([CH2:17][C:16]3[CH:19]=[CH:20][CH:21]=[C:14]([F:13])[CH:15]=3)[N:9]=2)[CH:5]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NNC2=CC1
Step Two
Name
Quantity
14.7 mL
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1
Step Three
Name
Quantity
25.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered
WASH
Type
WASH
Details
washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
ADDITION
Type
ADDITION
Details
The crude mixture of regioisomeric products
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (5:1 to 4:1 Hex/EtOAc)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=NN(C2=CC1)CC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 32%
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=CN(N=C2C=C1)CC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08207172B2

Procedure details

5-nitroindazole (15 g, 92 mmol, 1 eq), 3-fluorobenzylbromide (14.7 mL, 119.5 mmol, 1.3 eq) and potassium carbonate 25.4 g (184 mmol, 2 equiv) were suspended in 150 mL acetonitrile. The reaction mixture was stirred at 70° C. for 12 h, and then allowed to cool to rt. The resultant solid was filtered and washed with CH2Cl2, and the filtrate concentrated in vacuo. The crude mixture of regioisomeric products was purified by column chromatography (5:1 to 4:1 Hex/EtOAc), yielding 5-nitro-1-N-(3-fluorobenzyl)indazole (7.9 g, 32%) and 5-nitro-2-N-(3-fluorobenzyl)indazole (9.2 g, 37%) as yellow solids.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
14.7 mL
Type
reactant
Reaction Step Two
Quantity
25.4 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[NH:9][N:8]=[CH:7]2)([O-:3])=[O:2].[F:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH2:17]Br.C(=O)([O-])[O-].[K+].[K+]>C(#N)C>[N+:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[N:9]([CH2:17][C:16]1[CH:19]=[CH:20][CH:21]=[C:14]([F:13])[CH:15]=1)[N:8]=[CH:7]2)([O-:3])=[O:2].[N+:1]([C:4]1[CH:12]=[CH:11][C:10]2[C:6](=[CH:7][N:8]([CH2:17][C:16]3[CH:19]=[CH:20][CH:21]=[C:14]([F:13])[CH:15]=3)[N:9]=2)[CH:5]=1)([O-:3])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C=NNC2=CC1
Step Two
Name
Quantity
14.7 mL
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1
Step Three
Name
Quantity
25.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
The resultant solid was filtered
WASH
Type
WASH
Details
washed with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
ADDITION
Type
ADDITION
Details
The crude mixture of regioisomeric products
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (5:1 to 4:1 Hex/EtOAc)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=C2C=NN(C2=CC1)CC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g
YIELD: PERCENTYIELD 32%
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=CN(N=C2C=C1)CC1=CC(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.2 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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